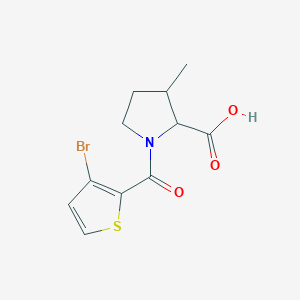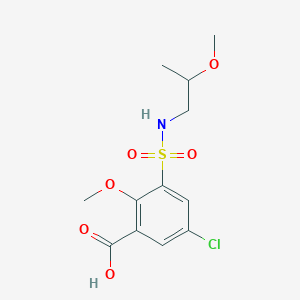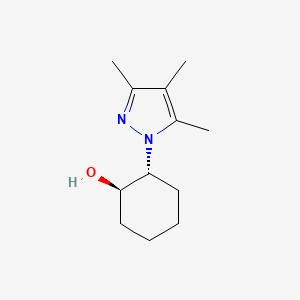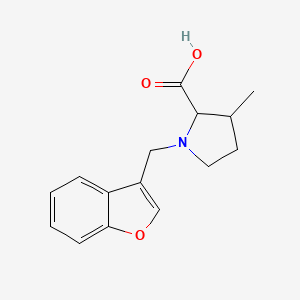
1-(3-Bromothiophene-2-carbonyl)-3-methylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromothiophene-2-carbonyl)-3-methylpyrrolidine-2-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Boc-3-bromo-thiophene-2-carboxylic acid and is a derivative of thiophene.
Mécanisme D'action
The mechanism of action of 1-(3-Bromothiophene-2-carbonyl)-3-methylpyrrolidine-2-carboxylic acid is not fully understood. However, it is believed to act as a covalent inhibitor of protein kinases by forming a covalent bond with the active site of the enzyme. This leads to the inhibition of the enzymatic activity and the downstream signaling pathways that are regulated by the kinase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Bromothiophene-2-carbonyl)-3-methylpyrrolidine-2-carboxylic acid have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of various protein kinases, including cyclin-dependent kinases, glycogen synthase kinase 3, and mitogen-activated protein kinases. In vivo studies have shown that this compound has anti-tumor activity in xenograft models of human cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-Bromothiophene-2-carbonyl)-3-methylpyrrolidine-2-carboxylic acid in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations include its low solubility in water and some organic solvents, which can make it difficult to handle in some experiments.
Orientations Futures
There are several future directions for research on 1-(3-Bromothiophene-2-carbonyl)-3-methylpyrrolidine-2-carboxylic acid. One direction is to explore its potential as a therapeutic agent for the treatment of cancer and other diseases that are regulated by protein kinases. Another direction is to investigate its use as a building block for the synthesis of new materials and polymers for organic electronics. Additionally, further studies are needed to elucidate the mechanism of action and the structure-activity relationships of this compound.
Méthodes De Synthèse
The synthesis of 1-(3-Bromothiophene-2-carbonyl)-3-methylpyrrolidine-2-carboxylic acid involves the reaction of 3-bromo-thiophene-2-carboxylic acid with Boc-3-methylpyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place at room temperature and the product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
1-(3-Bromothiophene-2-carbonyl)-3-methylpyrrolidine-2-carboxylic acid has potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science. This compound has been used as a building block for the synthesis of various biologically active molecules, such as inhibitors of protein kinases, proteasome inhibitors, and anti-cancer agents. It has also been used in the synthesis of thiophene-based polymers and materials for organic electronics.
Propriétés
IUPAC Name |
1-(3-bromothiophene-2-carbonyl)-3-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S/c1-6-2-4-13(8(6)11(15)16)10(14)9-7(12)3-5-17-9/h3,5-6,8H,2,4H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRKWEIAKOVCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)C(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-4-[(1-methoxy-2-methylpropan-2-yl)sulfamoyl]benzoic acid](/img/structure/B6627938.png)

![2-[(5-Methoxy-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B6627945.png)

![5-ethyl-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B6627954.png)
![[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B6627961.png)
![N-[(4-bromothiophen-2-yl)methyl]-5-hydroxy-N-methyl-2-nitrobenzamide](/img/structure/B6627983.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfamoyl]-4-methylthiophene-2-carboxylic acid](/img/structure/B6627998.png)


![3-Bromo-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6628011.png)
![4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B6628023.png)
![1-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-3-methoxypropan-2-ol](/img/structure/B6628025.png)
